p-Septiphenyl
Overview
Description
p-Septiphenyl is an organic compound with the molecular formula C42H30 . It has a molecular weight of 534.69 g/mole . It is used in the development of catalysts, resins, LCD/OLED materials, agrochemicals, and other performance products .
Synthesis Analysis
The synthesis of p-Septiphenyl involves a stepwise assembly of six L-shaped units and two three-way units by cross-coupling and homocoupling . Acid-mediated aromatization of cyclohexane moieties in the precursor results in the formation of p-Septiphenyl .
Molecular Structure Analysis
The molecular structure of p-Septiphenyl belongs to the space group P21/c . The molecules are linear and planar in all three structures . The unit cell dimensions are a=30.577A, b=5.547A, c=8.034A and fl=100.52 ° .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .
Physical And Chemical Properties Analysis
p-Septiphenyl is a white powder . It has a grade of > 99% UV . It has a TGA of > 280 °C (0.5% weight loss) . Other properties such as solubility, HOMO, LUMO, emission, melting point, boiling point, and TM are not specified in the available resources .
Scientific Research Applications
- p-Septiphenyl’s Role : The first synthesis of an all-benzene carbon nanocage (representing a junction unit of branched carbon nanotubes) was achieved using p-Septiphenyl. This nanocage exhibits unique properties, including D3 symmetry, high fluorescence quantum yield, and a relatively large two-photon absorption cross section, making it attractive for various applications .
- p-Septiphenyl’s Role : Research has identified p-Septiphenyl as a potential candidate for improving the diagnosis and treatment of sepsis .
- p-Septiphenyl’s Role : p-Septiphenyl is part of a family of oligomers, including 22,65-diphenyl-p-septiphenyl (DPSP). Understanding its structural transformations contributes to our knowledge of these materials .
Carbon Nanocages
Antisepsis Agents
Polyparaphenylene Oligomers
Safety and Hazards
Exposure to p-Septiphenyl might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, protective glasses, and rubber gloves when handling p-Septiphenyl . In case of accidental release, it is advised to sweep up the material and place it in a bag, avoiding the generation of dust .
Mechanism of Action
Target of Action
It is known that p-septiphenyl is a type of polyphenol . Polyphenols are known to interact with a variety of cellular targets, including enzymes, ion channels, and G protein-coupled receptors . The specific targets for p-Septiphenyl would need to be determined through further experimental studies.
Mode of Action
They can act as antioxidants, neutralizing harmful free radicals in the body . They can also bind to proteins, altering their structure and function
Biochemical Pathways
For instance, they can affect the pentose phosphate pathway (PPP), which is a crucial metabolic pathway involved in the production of NADPH and the synthesis of nucleotides
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound . In silico models can be used to predict these properties based on the molecular structure of p-Septiphenyl .
Result of Action
They can affect cell growth, differentiation, and proliferation . They can also influence immune responses
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can influence the action of polyphenols
properties
IUPAC Name |
1,4-bis[4-(4-phenylphenyl)phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBOFBWUYYECLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552007 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70352-20-4 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the structural characteristics of p-Septiphenyl and why is it interesting for material science?
A1: p-Septiphenyl is a linear polycyclic aromatic hydrocarbon consisting of seven phenyl rings connected in the para position. [] Its molecular formula is C42H30, and it has a molecular weight of 534.68 g/mol. [] The rigid, rod-like structure of p-Septiphenyl, and other p-polyphenyls, contributes to its high melting point and thermal stability, making it interesting for applications requiring materials that can withstand high temperatures. []
Q2: How does the substitution of phenyl rings in p-Septiphenyl with other aromatic units, like oxadiazole or thiophene, affect its liquid crystal properties?
A2: Research shows that replacing phenyl rings in p-Septiphenyl with oxadiazole or thiophene units introduces a bend into the molecule, impacting its liquid crystal behavior. [] This modification can significantly lower melting transitions and influence the temperature range of the liquid crystal phase. For instance, while unmodified p-Septiphenyl is infusible, its oxadiazole analogue with substitutions at both ends (POP3OP) exhibits a melting point of 312°C and a broad nematic liquid crystal range of 170°C. [] Further modifications, such as replacing the central phenyl ring in POP3OP with ortho- or meta-substituted phenylenes, can completely disrupt the liquid crystal behavior. []
Q3: What structural changes occur in crystalline p-Septiphenyl at low temperatures?
A3: Studies using X-ray diffraction reveal that unsubstituted p-Septiphenyl undergoes a solid-state transition upon cooling from room temperature to 110 K, evidenced by a change in its crystallographic space group. [] This transition is attributed to a conformational change from an averaged planar structure at room temperature to a static non-planar conformation at low temperature. [] Interestingly, substituted p-Septiphenyl derivatives, like 2,6-diphenyl-p-septiphenyl (DPSP), do not exhibit this transition, highlighting the impact of substituents on the molecule's structural flexibility and packing in the crystal lattice. []
Q4: Can p-Septiphenyl be used to create synthetic ion channels?
A4: Yes, research has explored using p-Septiphenyl as a scaffold for building synthetic ion channels. [] One approach involves programmed assembly of p-Septiphenyl molecules with terminal iminodiacetate-copper complexes. These complexes can selectively transport potassium ions across lipid membranes via cation-pi interactions. [] This example showcases the potential of using p-Septiphenyl as a building block for creating functional supramolecular architectures with applications in areas like biomimetic materials and drug delivery.
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